molecular formula C24H24F2N2O2S B12625467 4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-

4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-

Cat. No.: B12625467
M. Wt: 442.5 g/mol
InChI Key: HXYXHOWEKCGYDL-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl- is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone core, difluorophenyl, methoxyphenyl, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl- typically involves multiple steps, including the formation of the pyrimidinone core and the subsequent introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The difluorophenyl, methoxyphenyl, and cyclopropyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

    Thioether Formation: The thioether linkage can be formed through nucleophilic substitution reactions involving thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyrimidine: A simpler analog with a hydroxyl group instead of the complex substituents.

    4-Pyrimidinol: Another analog with a hydroxyl group, used in various chemical syntheses.

Uniqueness

4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl- is unique due to its combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24F2N2O2S

Molecular Weight

442.5 g/mol

IUPAC Name

4-[1-(2,6-difluorophenyl)ethyl]-2-[[2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)

InChI Key

HXYXHOWEKCGYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F

Origin of Product

United States

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